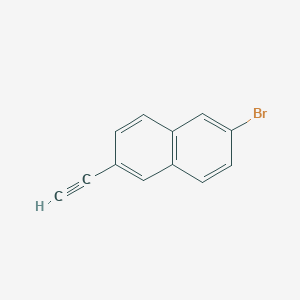
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with a molecular formula of C7H11NO4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: Another pyrrolidine derivative with similar structural features.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that share some chemical properties with (2R)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1932521-70-4 |
|---|---|
Molecular Formula |
C7H9NO4 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



